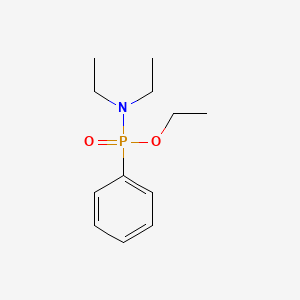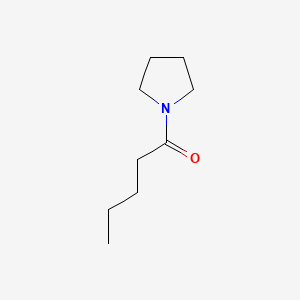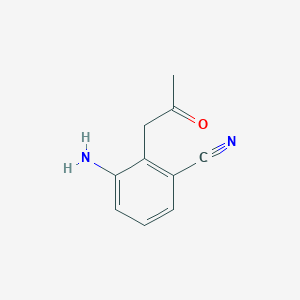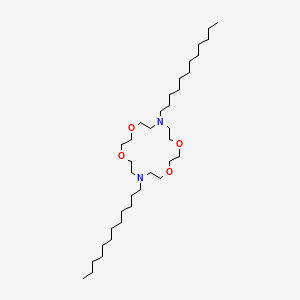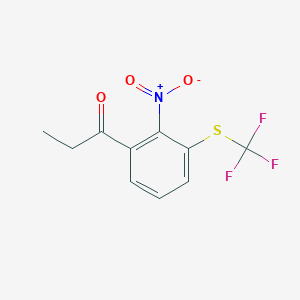![molecular formula C11H10N2 B14067125 Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile CAS No. 102606-35-9](/img/structure/B14067125.png)
Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[322]nona-6,8-diene-6,7-dicarbonitrile is a bicyclic organic compound with the molecular formula C₁₁H₁₀N₂ This compound is characterized by its unique bicyclo[322]nona-6,8-diene framework, which includes two cyano groups attached at the 6 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. One common approach is the reaction of a suitable diene with a dienophile that contains cyano groups. For example, the reaction of cyclopentadiene with maleonitrile under controlled conditions can yield the desired bicyclic diene-dicarbonitrile compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a catalyst, such as palladium on carbon, can convert the cyano groups to primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile involves its interaction with molecular targets through its cyano groups and bicyclic framework. These interactions can influence various biochemical pathways, depending on the specific application. For example, in enzyme studies, the compound may act as an inhibitor or activator by binding to the active site or allosteric sites of the enzyme.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.2]nona-6,8-diene: Lacks the cyano groups, making it less reactive in certain chemical reactions.
Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarboxylate: Contains carboxylate groups instead of cyano groups, leading to different reactivity and applications.
Bicyclo[3.2.2]nona-6,8-diene-6,7-dimethyl: Substituted with methyl groups, affecting its steric and electronic properties.
Uniqueness
Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile is unique due to the presence of cyano groups, which impart distinct reactivity and potential for further functionalization. This makes it a versatile compound in synthetic organic chemistry and various research applications.
Properties
CAS No. |
102606-35-9 |
|---|---|
Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile |
InChI |
InChI=1S/C11H10N2/c12-6-10-8-2-1-3-9(5-4-8)11(10)7-13/h4-5,8-9H,1-3H2 |
InChI Key |
NDHOSZAFUBJTMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC(C1)C(=C2C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


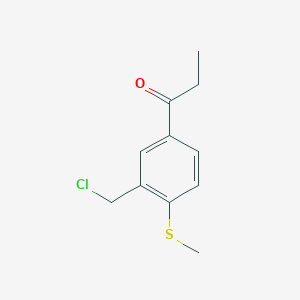
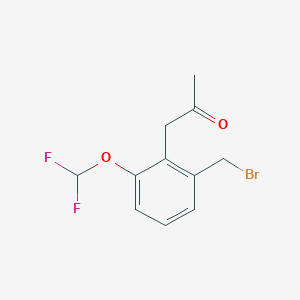
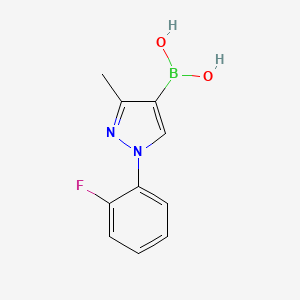
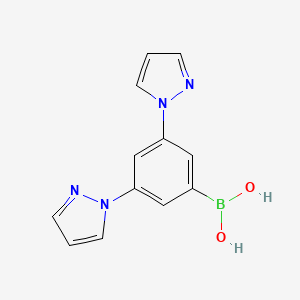

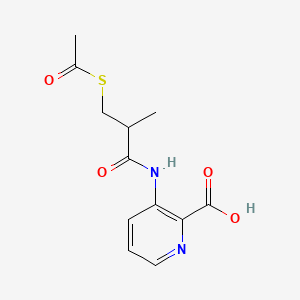

![(S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14067090.png)
